molecular formula C22H22N4O5 B11285950 N-(2,4-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(2,4-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11285950
M. Wt: 422.4 g/mol
InChI Key: RQSFQWDGEFLJKK-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-3-(2-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core structure, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-3-(2-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-3-(2-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-3-(2-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-3-(2-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and signaling pathways involved in inflammation and oxidative stress. The compound’s unique structure allows it to bind to specific receptors and enzymes, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4-ETHOXYBENZAMIDE
  • 4-CHLORO-N-(2,5-DIMETHOXYPHENYL)-2-METHOXYBENZAMIDE

Uniqueness

N-(2,4-DIMETHOXYPHENYL)-3-(2-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE stands out due to its unique pyrazolo[1,5-a]pyrimidine core, which imparts distinct biological activities and potential therapeutic applications. Its structural features enable it to interact with a wide range of molecular targets, making it a versatile compound for scientific research .

Properties

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H22N4O5/c1-29-13-8-9-16(19(10-13)31-3)24-22(28)17-11-20(27)25-21-15(12-23-26(17)21)14-6-4-5-7-18(14)30-2/h4-10,12,17H,11H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

RQSFQWDGEFLJKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=C(C=NN23)C4=CC=CC=C4OC)OC

Origin of Product

United States

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